6-S-(4-Chlorophenyl)-6-thio-inosine
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Overview
Description
6-S-(4-Chlorophenyl)-6-thio-inosine is a synthetic compound that belongs to the class of thioinosine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine molecule. Thioinosine derivatives are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine typically involves the nucleophilic substitution of a 4-chlorophenyl thiol with inosine. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-S-(4-Chlorophenyl)-6-thio-inosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the 4-chlorophenyl group, leading to the formation of corresponding aniline derivatives.
Substitution: The 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted thioinosine derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Biology: The compound has shown promise in modulating biological pathways, making it a potential candidate for studying cellular processes.
Medicine: Preliminary studies suggest that 6-S-(4-Chlorophenyl)-6-thio-inosine may have therapeutic potential in treating certain diseases, such as cancer and viral infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival. Additionally, the presence of the 4-chlorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, leading to increased binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-S-(4-Methylphenyl)-6-thio-inosine: Similar structure but with a methyl group instead of a chlorine atom.
6-S-(4-Bromophenyl)-6-thio-inosine: Contains a bromine atom instead of chlorine.
6-S-(4-Fluorophenyl)-6-thio-inosine: Features a fluorine atom in place of chlorine.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity and electron-withdrawing effects, leading to improved stability and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXFHLHTSMRDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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